

6-Heptynoic acid CAS number and molecular formula

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An In-depth Technical Guide to 6-Heptynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-heptynoic acid**, a versatile bifunctional molecule with applications in synthetic chemistry and biomedical research. This document details its chemical and physical properties, provides an overview of its synthesis, and explores its significant role as a building block in the construction of complex molecules, including fluorescent dyes and bioconjugates. Spectroscopic data are summarized for easy reference, and key experimental workflows are visualized. While its direct involvement in specific signaling pathways is not extensively documented, its utility as a chemical probe in biological systems is an active area of investigation.

Introduction

6-Heptynoic acid (CAS No. 30964-00-2) is a seven-carbon carboxylic acid featuring a terminal alkyne group. This unique structure, combining a reactive carboxylic acid and a versatile alkyne, makes it a valuable reagent in organic synthesis and chemical biology. The carboxylic acid moiety allows for straightforward derivatization, such as esterification or amidation, while the terminal alkyne is a key functional group for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These characteristics have led to its



use in diverse applications, from the synthesis of fluorescent probes to the modification of biomolecules.

Chemical and Physical Properties

6-Heptynoic acid is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and is miscible with dimethylformamide.[1] Its solubility in water is limited due to the hydrophobic nature of its carbon chain.[3]

| Property | Value | Reference(s) |
|---------------------------------------|---------------------|--------------|
| CAS Number | 30964-00-2 | |
| Molecular Formula | C7H10O2 | [3] |
| Molecular Weight | 126.15 g/mol | |
| Boiling Point | 93-94 °C at 1 mmHg | [4] |
| Density | 0.997 g/mL at 25 °C | [4] |
| Refractive Index (n ²⁰ /D) | 1.451 | [4] |

Synthesis of 6-Heptynoic Acid

A common laboratory-scale synthesis of **6-heptynoic acid** involves the carboxylation of a **1-hexyne-derived organometallic reagent.**[1] While a detailed, step-by-step published protocol is not readily available, the general procedure is as follows:

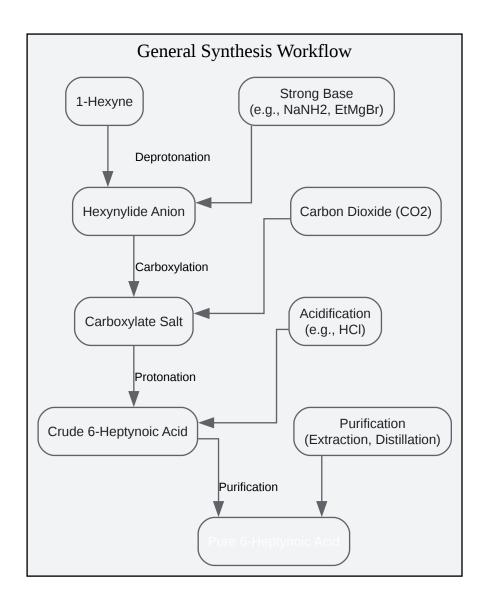
Experimental Protocol Overview:

- Deprotonation of 1-Hexyne: 1-Hexyne is treated with a strong base, such as sodium amide or a Grignard reagent (e.g., ethylmagnesium bromide), in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding hexynylide anion.
- Carboxylation: The resulting acetylide is then reacted with carbon dioxide (either as a gas bubbled through the solution or as solid dry ice). This reaction forms the carboxylate salt.



- Acidification: The reaction mixture is subsequently acidified with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding 6-heptynoic acid.
- Purification: The crude product is typically purified by extraction and subsequent vacuum distillation.[5]

Disclaimer: This is a general overview of a common synthetic route. Researchers should consult the primary literature and perform appropriate risk assessments before attempting this synthesis. Handling of strong bases and anhydrous reaction conditions requires specialized laboratory techniques.



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Caption: A generalized workflow for the synthesis of **6-heptynoic acid**.

Spectroscopic Data

The structural identity and purity of **6-heptynoic acid** can be confirmed using various spectroscopic techniques.

| ¹ H NMR (400 MHz, CDCl ₃) | Chemical Shift (ppm) |
|--|----------------------|
| -СООН | ~11.2 |
| -CH ₂ -COOH | 2.394 |
| -CH₂-C≡ | 2.224 |
| ≡C-H | 1.980 |
| Internal -CH ₂ - | 1.760, 1.591 |
| | |

| ¹³ C NMR | Chemical Shift (ppm) | |
|---------------------|---------------------------------|--|
| C=O | Not available in search results | |
| ≡С-Н | Not available in search results | |
| -C≡ | Not available in search results | |
| Alkyl carbons | Not available in search results | |

| Infrared (IR) Spectroscopy | Wavenumber (cm ⁻¹) | Assignment |
|----------------------------|--------------------------------|------------|
| ~3300 | C-H stretch (alkyne) | |
| 2950-2850 | C-H stretch (alkyl) | |
| 2140-2100 | C≡C stretch (alkyne) | |
| 1780-1710 | C=O stretch (carboxylic acid) | |



| Mass Spectrometry | m/z | Assignment |
|-------------------|----------------------------------|------------|
| 126 | [M] ⁺ (Molecular Ion) | |

Applications in Research and Development

The bifunctional nature of **6-heptynoic acid** makes it a valuable tool in several areas of chemical and biological research.

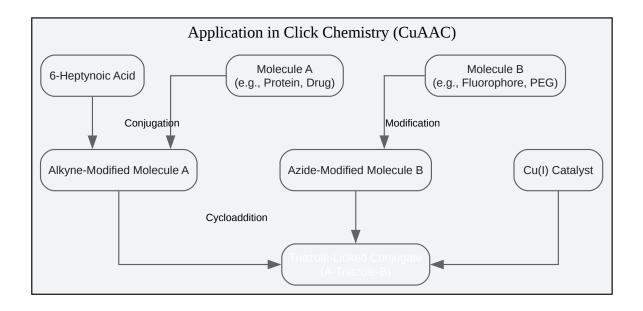
Click Chemistry

The terminal alkyne of **6-heptynoic acid** readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and specific covalent linkage of **6-heptynoic acid** derivatives to molecules bearing an azide group, forming a stable triazole linkage. This has been widely exploited for the bioconjugation of proteins, nucleic acids, and other biomolecules, as well as for the labeling of cells.[6]

Experimental Protocol Overview for a Typical CuAAC Reaction:

- Activation of Carboxylic Acid: The carboxylic acid of 6-heptynoic acid is often activated
 (e.g., as an N-hydroxysuccinimide ester) to facilitate its conjugation to a primary amine on a
 molecule of interest.
- Preparation of Reaction Components: The alkyne-modified molecule and an azidecontaining partner are dissolved in a suitable solvent, often a mixture of water and a cosolvent like DMSO or t-butanol.
- Catalyst Preparation: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA) are prepared.
- Reaction Initiation: The catalyst is added to the mixture of the alkyne and azide to initiate the cycloaddition.
- Incubation: The reaction is allowed to proceed at room temperature.
- Purification: The resulting triazole-linked conjugate is purified from the reaction mixture.





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